7-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
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Overview
Description
7-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is a complex organic compound that features a thiazepane ring, a trifluoromethyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the formation of the thiazepane ring through a cyclization reaction. The reaction conditions often require the use of organometallic catalysts, such as palladium or nickel, to facilitate the coupling reactions necessary for the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
7-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its potential pharmacological properties are explored for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the thiazepane ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
o-Tolyl benzonitrile: A key building block for the synthesis of various drug molecules.
2-(Trifluoromethyl)phenyl isothiocyanate: Used in the synthesis of other complex organic compounds.
Uniqueness
7-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is unique due to the combination of its structural features, including the thiazepane ring and the trifluoromethyl group. These features confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
7-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2OS/c1-14-6-2-3-7-15(14)18-10-11-25(12-13-27-18)19(26)24-17-9-5-4-8-16(17)20(21,22)23/h2-9,18H,10-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIKUWXPAZGBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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